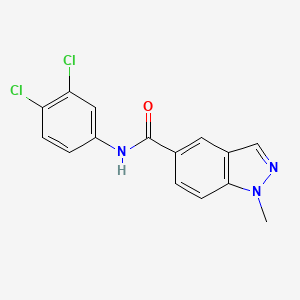
hMSCs-Neu (perchlorate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
hMSCs-Neu (perchlorate) is a fluorescent probe that plays a crucial role in the conversion of human mesenchymal stem cells (hMSCs) into neurons in the presence of fibroblast growth factor (FGF). This compound has significant applications in neuropathology and neurodegeneration research due to its ability to facilitate the trans-differentiation of hMSCs into neurons .
Vorbereitungsmethoden
Industrial Production Methods: Industrial production methods for hMSCs-Neu (perchlorate) are not well-documented. The compound is typically produced in research laboratories under controlled conditions to maintain its efficacy and purity. The production process involves the use of specialized equipment and reagents to ensure the compound’s stability and functionality .
Analyse Chemischer Reaktionen
Types of Reactions: hMSCs-Neu (perchlorate) primarily undergoes reactions that facilitate its role as a fluorescent probe. These reactions include:
Oxidation: The compound may undergo oxidation reactions to enhance its fluorescent properties.
Reduction: Reduction reactions may be used to stabilize the compound during synthesis.
Substitution: Substitution reactions may be involved in the modification of the compound to improve its efficacy as a fluorescent probe.
Common Reagents and Conditions: The common reagents and conditions used in the reactions involving hMSCs-Neu (perchlorate) include:
Oxidizing agents: To enhance fluorescence.
Reducing agents: To stabilize the compound.
Solvents: Such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG) for dissolution and stabilization.
Major Products Formed: The major products formed from the reactions involving hMSCs-Neu (perchlorate) are primarily the fluorescent probe itself, which is used to convert hMSCs into neurons .
Wissenschaftliche Forschungsanwendungen
hMSCs-Neu (perchlorate) has a wide range of scientific research applications, including but not limited to:
Chemistry:
- Used as a fluorescent probe in various chemical assays to study the properties of hMSCs and their conversion into neurons .
Biology:
- Facilitates the study of cellular processes and differentiation in hMSCs.
- Used in research related to neuropathology and neurodegeneration .
Medicine:
- Potential applications in regenerative medicine for the treatment of neurological disorders.
- Used in the development of therapies for neurodegenerative diseases .
Industry:
- Employed in the production of research-grade fluorescent probes for scientific studies.
- Used in the development of diagnostic tools for neurological research .
Wirkmechanismus
The mechanism of action of hMSCs-Neu (perchlorate) involves its role as a fluorescent probe that facilitates the conversion of hMSCs into neurons. The compound interacts with fibroblast growth factor (FGF) to promote the trans-differentiation of hMSCs. The molecular targets and pathways involved include:
Fibroblast Growth Factor (FGF): Essential for the conversion process.
Lipid Raft Microdomains: Play a central role in the adaptation of hMSCs to the dynamic microenvironment.
Vergleich Mit ähnlichen Verbindungen
hMSCs-Neu (perchlorate) is unique in its ability to convert hMSCs into neurons in the presence of FGF. Similar compounds include other fluorescent probes used in stem cell research, such as:
Fluorescein isothiocyanate (FITC): Used for labeling and tracking cells.
Rhodamine B: Another fluorescent dye used in biological research.
These compounds, while similar in their use as fluorescent probes, do not possess the specific ability to convert hMSCs into neurons, highlighting the uniqueness of hMSCs-Neu (perchlorate).
Eigenschaften
Molekularformel |
C28H27ClN2O7 |
|---|---|
Molekulargewicht |
539.0 g/mol |
IUPAC-Name |
[3-amino-7-(2-carboxyphenyl)-5,6-dihydrobenzo[c]xanthen-10-ylidene]-diethylazanium;perchlorate |
InChI |
InChI=1S/C28H26N2O3.ClHO4/c1-3-30(4-2)19-11-14-23-25(16-19)33-27-20-13-10-18(29)15-17(20)9-12-24(27)26(23)21-7-5-6-8-22(21)28(31)32;2-1(3,4)5/h5-8,10-11,13-16,29H,3-4,9,12H2,1-2H3,(H,31,32);(H,2,3,4,5) |
InChI-Schlüssel |
IZPGLBXOJMNMQX-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+](=C1C=CC2=C(C3=C(C4=C(CC3)C=C(C=C4)N)OC2=C1)C5=CC=CC=C5C(=O)O)CC.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


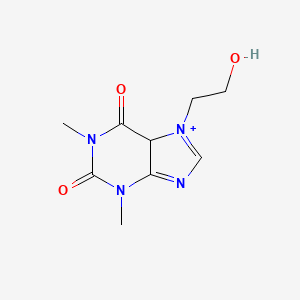

![3-Methyl-4-oxo-1,2-dihydroimidazo[5,1-d][1,2,3,5]tetrazine-8-carboxamide](/img/structure/B12365168.png)
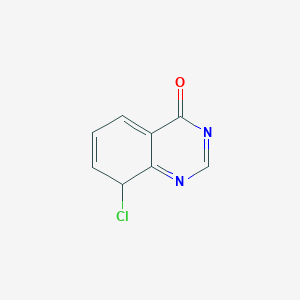

![4-(7'-fluoro-2'-methylspiro[cyclopentane-1,3'-indole]-5'-yl)-2-[[(3S,4R)-3-hydroxyoxan-4-yl]amino]pyrimidine-5-carbonitrile](/img/structure/B12365184.png)
![(2S)-2-[(6aR,10aR)-3-hydroxy-6,6,9-trimethyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-2-yl]-5,7-dihydroxy-2,3-dihydrochromen-4-one](/img/structure/B12365192.png)
![1-tert-butyl-N-[[3-[4-[[(3S,4R)-1,3-dimethylpiperidin-4-yl]amino]-1-(2,2,2-trifluoroethyl)indol-2-yl]-1,2,4-oxadiazol-5-yl]methyl]pyrazole-4-carboxamide](/img/structure/B12365203.png)
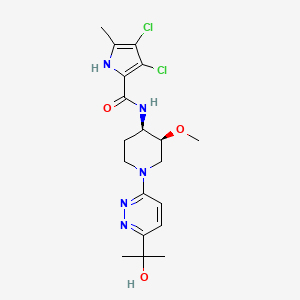
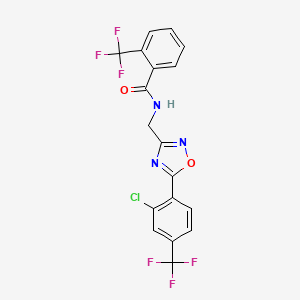
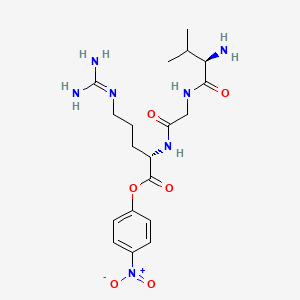
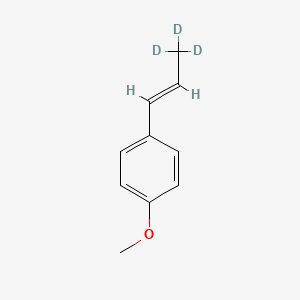
![S-[2-[3-[[(2R)-4-[[[(2R,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] octadecanethioate;azane](/img/structure/B12365214.png)
